

Ferutinin Synthesis: A Detailed Laboratory Guide

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Compound of Interest

Compound Name: **Ferutinin**

Cat. No.: **B1214473**

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Introduction

Ferutinin, a natural sesquiterpenoid daucane ester, has garnered significant interest in the scientific community for its diverse biological activities, including phytoestrogenic, cytotoxic, and anti-inflammatory properties. This document provides detailed application notes and protocols for the laboratory synthesis of **Ferutinin**, catering to researchers in drug discovery and development. Two primary synthetic routes are outlined: a semi-synthesis approach starting from the natural product Jaeschkeanadiol and a more complex asymmetric total synthesis. Furthermore, this guide delves into the key signaling pathways modulated by **Ferutinin**, offering insights into its mechanism of action.

Synthetic Protocols

Two principal strategies for the synthesis of **Ferutinin** are presented below: a semi-synthesis from a readily available natural precursor and a de novo total synthesis.

Semi-Synthesis of Ferutinin from Jaeschkeanadiol

This approach leverages the natural abundance of daucane esters in plants of the *Ferula* genus. The process involves the extraction and hydrolysis of these esters to yield Jaeschkeanadiol, which is subsequently esterified to produce **Ferutinin**.

Experimental Protocol:

Step 1: Extraction and Hydrolysis to Jaeschkeanadiol

- Extraction: Daucane esters are extracted from the roots of *Ferula* species using a suitable solvent such as methanol or acetone.
- Hydrolysis: The crude extract is subjected to basic hydrolysis to cleave the ester groups, yielding Jaeschkeanadiol. A common method involves refluxing the extract with a solution of potassium hydroxide (KOH) in methanol.
- Purification: The resulting Jaeschkeanadiol is purified from the reaction mixture using chromatographic techniques, typically column chromatography on silica gel.

Step 2: Esterification of Jaeschkeanadiol to **Ferutinin**

- Reaction Setup: In a round-bottom flask, dissolve Jaeschkeanadiol in a dry, aprotic solvent such as dichloromethane (CH_2Cl_2).
- Reagent Addition: Add 4-(pivaloyloxy)benzoic acid, 4-dimethylaminopyridine (DMAP) as a catalyst, and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
- Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure **Ferutinin**.

Asymmetric Total Synthesis of (+)-Ferutinin

A de novo total synthesis provides access to enantiomerically pure (+)-**Ferutinin**, starting from simple achiral precursors. The key steps in a reported asymmetric total synthesis are outlined below.^[1]

Experimental Protocol:

The asymmetric total synthesis of (+)-**Ferutinin** has been achieved from (S)-epichlorohydrin.^[1] The synthesis involves several key transformations:

- Tandem Radical Addition/Allylation: This step is crucial for the construction of the core carbocyclic framework of the daucane skeleton.
- Chelation-Controlled Nucleophilic Addition: This reaction is employed to introduce a key stereocenter with high diastereoselectivity.
- Chugaev Elimination: This step is utilized to install a crucial double bond in the molecule.
- Final Esterification: The synthesis culminates in the esterification of the daucane core with a suitably protected p-hydroxybenzoic acid derivative, followed by deprotection to yield (+)-**Ferutinin**.

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis of **Ferutinin** and its precursor, Jaeschkeanadiol.

Table 1: Reaction Yields for Semi-Synthesis of **Ferutinin**

Step	Product	Typical Yield
1	Jaeschkeanadiol	Variable (depends on natural source)
2	Ferutinin	Good to Excellent

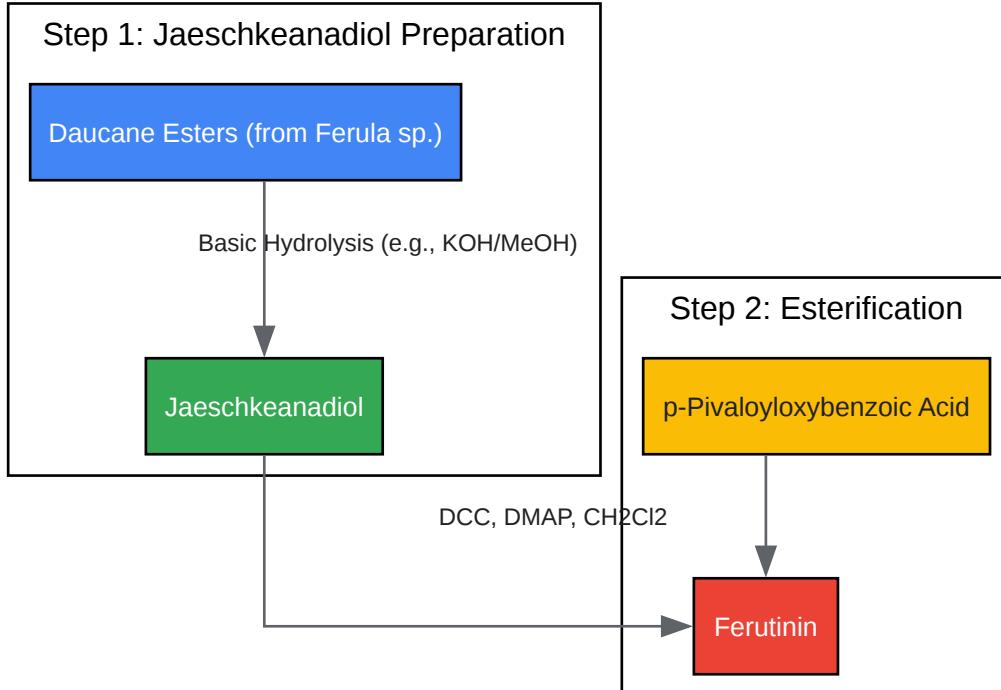
Table 2: Spectroscopic Data for **Ferutinin** and Jaeschkeanadiol

Compound	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)
Ferutinin	7.95 (d, $J=8.8$ Hz, 2H), 6.89 (d, $J=8.8$ Hz, 2H), 5.57 (m, 1H), 5.24 (m, 1H), 3.95 (m, 1H), 2.30-1.50 (m, 8H), 1.81 (s, 3H), 1.11 (s, 3H), 0.95 (d, $J=6.8$ Hz, 3H), 0.83 (d, $J=6.8$ Hz, 3H)	165.4, 164.1, 155.4, 131.7 (2C), 128.9, 121.7 (2C), 121.3, 80.1, 78.9, 48.9, 45.6, 39.8, 38.7, 31.9, 29.8, 27.2 (3C), 23.4, 21.5, 18.2, 16.5
Jaeschkeanadiol	5.43 (m, 1H), 3.90 (m, 1H), 2.20-1.40 (m, 10H), 1.78 (s, 3H), 1.00 (s, 3H), 0.95 (d, $J=6.8$ Hz, 3H), 0.91 (d, $J=6.8$ Hz, 3H)	134.5, 125.3, 79.8, 77.2, 50.1, 48.7, 41.2, 39.1, 31.8, 30.1, 23.7, 21.8, 18.5, 16.9

Visualizations

Ferutinin Semi-Synthesis Workflow

Ferutinin Semi-Synthesis Workflow



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Caption: Workflow for the semi-synthesis of **Ferutinin** from Jaeschkeanadiol.

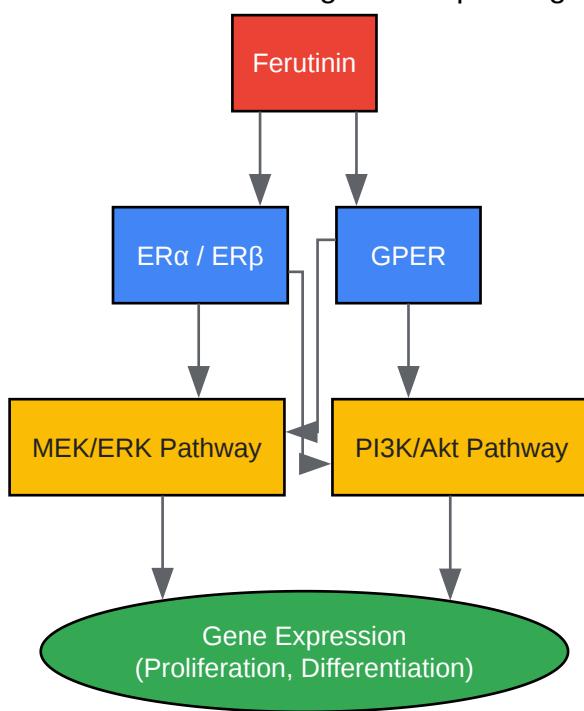
Key Signaling Pathways Modulated by Ferutinin

Ferutinin exerts its biological effects by interacting with several key signaling pathways.

1. Estrogen Receptor Signaling

Ferutinin is a known phytoestrogen that interacts with estrogen receptors (ER α and ER β) and the G protein-coupled estrogen receptor (GPER).[2] This interaction can trigger a cascade of downstream signaling events, including the activation of the MEK/ERK and PI3K/Akt pathways, ultimately influencing gene expression and cellular responses.[3]

Ferutinin's Action on Estrogen Receptor Signaling

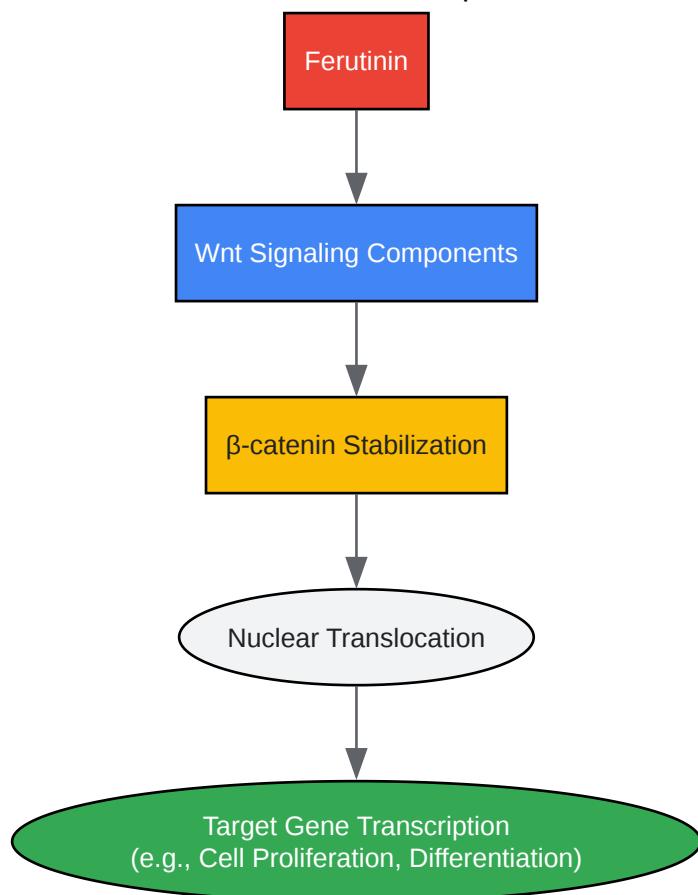
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Caption: **Ferutinin** activates ER α / β and GPER, leading to downstream signaling.

2. Wnt/β-catenin Signaling Pathway

Ferutinin has been shown to modulate the Wnt/β-catenin signaling pathway.^{[4][5]} By influencing key components of this pathway, **Ferutinin** can impact processes such as cell fate determination, proliferation, and differentiation. The canonical Wnt pathway involves the stabilization of β-catenin, allowing its translocation to the nucleus to act as a transcriptional co-activator.

Ferutinin's Modulation of the Wnt/β-catenin Pathway



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Caption: **Ferutinin** influences the Wnt/β-catenin pathway, affecting gene transcription.

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